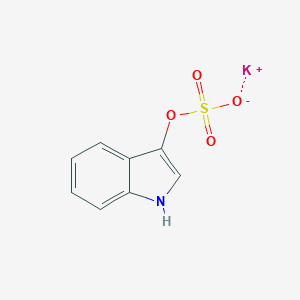

potassium 1H-indol-3-yl sulfate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2642-37-7 |

|---|---|

Molecular Formula |

C8H7KNO4S |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

potassium;1H-indol-3-yl sulfate |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12); |

InChI Key |

KXEKCFYZDDYZRX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O.[K] |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS No. |

2642-37-7 |

physical_description |

White to off-white crystalline powder; [Acros Organics MSDS] |

Related CAS |

487-94-5 (Parent) |

Synonyms |

1H-Indol-3-ol 3-(Hydrogen Sulfate) Potassium Salt; 1H-Indol-3-ol Hydrogen Sulfate (Ester) Monopotassium Salt; Indol-3-yl Potassium Sulfate; Indol-3-ol Potassium Sulfate; Indol-3-yl Sulfate Potassium Salt; Potassium Indol-3-yl Sulfate; |

Origin of Product |

United States |

Biosynthesis and Systemic Metabolism of Potassium 1h Indol 3 Yl Sulfate

Precursor Substrates and Initial Conversions

The journey to potassium 1H-indol-3-yl sulfate (B86663) begins with the essential amino acid, L-tryptophan, which serves as the primary precursor. biocrates.comnih.govnih.govnih.govresearchgate.netnih.govmdpi.comoup.commedpath.com

L-Tryptophan as the Primary Precursor

Dietary proteins are the main source of L-tryptophan. While a majority of this amino acid is absorbed in the small intestine for various physiological functions, including protein synthesis and conversion to serotonin (B10506) and kynurenine, a portion escapes absorption and travels to the colon. nih.govnih.govnih.govmdpi.com It is estimated that approximately 4-6% of dietary tryptophan is metabolized by the intestinal flora into indoles. nih.gov The concentration of tryptophan available to the gut microbiota directly influences the production of its metabolites, including indole (B1671886). biocrates.comnih.gov

Gut Microbiota-Mediated Biotransformation

The conversion of L-tryptophan to indole is a key step mediated by specific bacteria residing in the gut. biocrates.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgmdpi.com

Role of Tryptophanase-Expressing Commensal Bacteria

The enzymatic breakdown of L-tryptophan into indole, pyruvate, and ammonia (B1221849) is catalyzed by the enzyme tryptophanase. nih.govfrontiersin.orgpnas.orgplos.orgnih.govnih.govasm.org This enzyme is expressed by a variety of commensal bacteria in the human intestine. More than 85 species of both Gram-positive and Gram-negative bacteria are known to produce indole through the action of tryptophanase. biocrates.comnih.govfrontiersin.org

Indole Production by Gut Microbiota

The production of indole is a hallmark of tryptophan metabolism by the gut microbiota. biocrates.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgmdpi.com The concentration of indole can reach millimolar levels in the gut. frontiersin.org This indole is then absorbed from the intestine into the bloodstream. biocrates.comnih.gov

Specific Microbial Involvement (e.g., Escherichia coli)

Escherichia coli is one of the most extensively studied indole-producing bacteria in the gut. nih.govfrontiersin.orgplos.org In E. coli, the enzyme tryptophanase (TnaA) is responsible for the conversion of tryptophan to indole. plos.org The expression of the tna operon, which includes the gene for tryptophanase, is regulated by the availability of tryptophan. plos.orgasm.org Other bacterial species, such as those from the genera Clostridium and Bacteroides, also contribute to indole production in the colon. nih.govmdpi.com

Host Enzymatic Conversion Pathways

Once indole is absorbed from the gut, it undergoes further metabolic transformations within the host, primarily in the liver, to form indoxyl sulfate. biocrates.comnih.govnih.govresearchgate.netwikipedia.org

Hepatic and Extra-Hepatic Metabolism of Indole

The liver is the principal site for the metabolism of circulating indole. nih.govresearchgate.netnih.gov Here, indole is first hydroxylated to form indoxyl (3-hydroxyindole). nih.govwikipedia.orgnih.govresearchgate.net

Role of Cytochrome P450 (CYP) Enzymes in Indole Hydroxylation

The hydroxylation of indole to indoxyl is primarily carried out by cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.netnih.govresearchgate.netoup.com Studies using rat and human liver microsomes have identified CYP2E1 as a major isoform involved in this conversion. biocrates.comnih.govwikipedia.org Other CYP isoforms, including CYP2A6 and CYP2C19, have also been shown to catalyze the formation of indoxyl from indole. nih.govresearchgate.net

Sulfation of Indoxyl by Sulfotransferases (SULTs)

Following its formation, indoxyl undergoes a sulfation reaction to become indoxyl sulfate. biocrates.comnih.govwikipedia.orgnih.govresearchgate.netnih.gov This step is catalyzed by sulfotransferase (SULT) enzymes. Research has identified that aryl (phenol) sulfotransferases are responsible for this conversion in both humans and rats. nih.govresearchgate.net Specifically, the SULT1A1 isoform is considered the primary enzyme responsible for the sulfonation of indoxyl to indoxyl sulfate. wikipedia.orgnih.govresearchgate.netnih.gov

Glucuronidation as an Alternative Pathway

While sulfation is the primary pathway for indoxyl metabolism, glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), represents an alternative but less prominent metabolic route for indole and its derivatives. nih.govwikipedia.orgnih.govacs.org UGTs are a superfamily of enzymes that play a crucial role in the detoxification of various compounds by conjugating them with glucuronic acid, thereby increasing their water solubility and facilitating their excretion. nih.gov

Table 1: Key Enzymes in Potassium 1H-Indol-3-yl Sulfate Biosynthesis

| Step | Substrate | Enzyme | Product | Location |

|---|---|---|---|---|

| 1 | L-Tryptophan | Tryptophanase | Indole | Gut Microbiota |

| 2 | Indole | Cytochrome P450 (CYP2E1, CYP2A6, CYP2C19) | Indoxyl | Liver |

Table 2: Research Findings on Enzyme Kinetics

| Enzyme | Substrate | Organism | Apparent Km | Apparent Vmax | Reference |

|---|---|---|---|---|---|

| Tryptophanase (TnaA) | L-Tryptophan | Fusobacterium nucleatum | 0.26 ± 0.03 mM | 0.74 ± 0.04 s-1 | asm.org |

| Indole 3-hydroxylation | Indole | Rat liver microsomes | 0.85 ± 0.12 mM | 1153 ± 66 pmol min-1 mg-1 | nih.gov |

| Indoxyl Sulfonation | Indoxyl | Human liver cytosol | 6.8 ± 0.9 µM | - | nih.govresearchgate.netnih.gov |

| Indoxyl Sulfonation | Indoxyl | Rat liver cytosol | 3.2 ± 0.6 µM | - | nih.govresearchgate.netnih.gov |

Indole Absorption and Systemic Circulation

The journey of this compound begins with dietary L-tryptophan. wikipedia.org A portion of this essential amino acid, estimated to be around 4% to 6%, is not absorbed in the small intestine and instead travels to the colon. nih.gov Here, it is metabolized by various species of the gut microbiota, including Escherichia coli, Clostridium sp., and Bacteroides sp., which possess the enzyme tryptophanase. nih.govnih.gov This enzyme catalyzes the conversion of tryptophan into indole. nih.gov

Once produced, indole is absorbed by the intestinal epithelial cells and diffuses into the bloodstream. nih.govbiocrates.com This allows for its systemic circulation, transporting it from the gut to the liver via the portal vein for further metabolism. nih.gov

Hepatic Hydroxylation to Indoxyl

Upon reaching the liver, indole undergoes a critical transformation through hydroxylation. This metabolic step converts indole into indoxyl (also known as 3-hydroxyindole), which is the direct precursor to the final compound. biocrates.comnih.gov

The hydroxylation of indole to indoxyl is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Research using rat and human liver microsomes has identified CYP2E1 as the major isoform responsible for this specific oxidative reaction. wikipedia.orgnih.govnih.gov Studies have demonstrated that diethyldithiocarbamate (B1195824) (DDTC), a specific inhibitor of CYP2E1, potently inhibits the formation of indoxyl from indole by as much as 85%. nih.gov Furthermore, the rate of indoxyl formation correlates almost perfectly with CYP2E1 activity, confirming its central role in this metabolic conversion. nih.gov

Table 1: Key Research Findings on Indole Hydroxylation

| Parameter | Finding | Source |

| Primary Enzyme | Cytochrome P450 2E1 (CYP2E1) is the major isoform for the microsomal oxidation of indole to indoxyl. | nih.gov |

| Inhibitor Effect | Diethyldithiocarbamate (DDTC), a specific CYP2E1 inhibitor, showed 85% inhibition of indoxyl formation. | nih.gov |

| Kinetic Values (Rat Liver) | Apparent Km: 0.85 mM | nih.gov |

| Kinetic Values (Rat Liver) | Apparent Vmax: 1152 pmol min−1 mg−1 | nih.gov |

Sulfation to this compound

Following its formation in the liver, indoxyl undergoes a second metabolic conversion: sulfation. This reaction conjugates a sulfonate group to the indoxyl molecule, yielding indoxyl sulfate. nih.govbiocrates.com The presence of potassium ions leads to the formation of the stable salt, this compound.

This sulfation step is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govbiocrates.com In vitro experiments utilizing recombinant human sulfotransferases have indicated that SULT1A1 is the primary enzyme involved in the conversion of indoxyl to indoxyl sulfate. wikipedia.org

Systemic Clearance Mechanisms

Under normal physiological conditions, this compound is a uremic toxin that is efficiently removed from the body. biocat.com The primary mechanism for its systemic clearance is renal excretion. biocat.commdpi.com The compound is transported into the urine primarily via renal organic anion transporters (OATs). mdpi.com This process prevents the accumulation of indoxyl sulfate in the blood.

Molecular and Cellular Interactions of Potassium 1h Indol 3 Yl Sulfate

Cellular Transport and Uptake Mechanisms

The movement of potassium 1H-indol-3-yl sulfate (B86663) across cell membranes is a mediated process, primarily facilitated by specific transporter proteins. This active transport is crucial for its distribution and eventual excretion from the body. nih.govoup.com

Organic Anion Transporters (OATs)

Organic Anion Transporters (OATs) play a pivotal role in the renal uptake and secretion of potassium 1H-indol-3-yl sulfate. nih.govoup.comnih.gov Specifically, OAT1 (SLC22A6) and OAT3 (SLC22A8) are recognized as key players in its transport from the blood into the renal proximal tubule cells. nih.gov The active transport by these OATs is a critical step in the renal clearance of this metabolite. oup.com

Studies using rat renal cortical slices and human proximal tubular cells have demonstrated that the uptake of similar organic anions is significantly inhibited by known OAT inhibitors like probenecid, benzylpenicillin, and p-aminohippuric acid, highlighting the role of this transporter family. oup.com Furthermore, research has shown that other uremic toxins can inhibit the uptake of indoxyl sulfate via OAT3, suggesting a shared transport mechanism. nih.gov This mutual inhibition may contribute to the accumulation of these toxins in cases of impaired renal function. nih.gov

| Transporter Family | Specific Transporters | Role in this compound Transport |

| Organic Anion Transporters (OATs) | OAT1 (SLC22A6), OAT3 (SLC22A8) | Mediate uptake from blood into renal proximal tubule cells. |

Organic Anion Transporting Polypeptides (OATPs), specifically OATP2B1

While the primary focus has been on OATs, Organic Anion Transporting Polypeptides (OATPs) are another family of transporters involved in the disposition of various endogenous and exogenous compounds. Research points to the involvement of specific OATPs in the transport of this compound.

Receptor-Mediated Signaling

This compound is not merely a metabolic byproduct; it actively participates in cellular signaling by acting as a ligand for specific receptors.

Aryl Hydrocarbon Receptor (AhR) Agonism

A significant body of research has identified this compound as a potent endogenous agonist for the human Aryl Hydrocarbon Receptor (AhR). biocat.comnih.govresearchgate.net The AhR is a ligand-activated transcription factor that plays a role in regulating various cellular pathways, including xenobiotic metabolism and immune responses. nih.govnih.gov The activation of AhR by this compound is a key mechanism through which it exerts its biological effects. nih.govmdpi.com

Interestingly, the sulfate group of the molecule is a crucial determinant for efficient AhR activation. nih.gov Ligand competition binding assays have confirmed that this compound is a direct ligand for the AhR. nih.gov This interaction is selective, as the compound has been shown not to activate other nuclear receptors like CAR or PXR. nih.gov

Studies have demonstrated that the potency of this compound as an AhR agonist is significantly higher for the human AhR compared to the mouse AhR, with an approximately 500-fold greater potency in transcriptional activation in human cell lines. nih.gov

Upon binding to this compound, the AhR translocates to the nucleus and modulates the expression of a diverse set of target genes. nih.gov This includes genes involved in both phase I and phase II drug metabolism, as well as those related to immune function and inflammation. nih.gov

In primary human hepatocytes and the Huh7 cell line, treatment with this compound has been shown to induce the mRNA levels of several key drug-metabolizing enzymes. nih.gov

| Cell Type | Treatment | Upregulated Genes |

| Huh7 cells | 1 µM, 10 µM, 100 µM this compound | CYP1A1, CYP1A2, CYP1B1 |

| Primary human hepatocytes | 100 nM, 1 µM this compound | CYP1A1, CYP1A2, CYP1B1, UGT1A1, UGT1A6 |

Beyond its role in xenobiotic metabolism, the activation of AhR by this compound also influences the expression of genes involved in cellular homeostasis and inflammatory processes. nih.gov For instance, it has been shown to regulate the expression of Interleukin-6 (IL6) and Serum Amyloid A1 (SAA1). nih.gov In human monocyte-derived macrophages, this compound has been observed to enhance the production of TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS). nih.govelifesciences.org

Intracellular Signal Transduction Pathways

The activation of the Aryl Hydrocarbon Receptor by this compound initiates a cascade of intracellular signaling events. This ligand-receptor interaction can influence several downstream pathways, leading to a broad range of cellular responses.

The AhR signaling pathway itself involves the receptor's translocation to the nucleus upon ligand binding, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

Furthermore, there is evidence that the effects of this compound may involve crosstalk with other signaling pathways. For example, at high concentrations, it has been shown to induce the activation of NF-κB and promote the expression of TGF-β1 and Smad3 in rat proximal tubular cells, which are associated with profibrotic activities. biocat.com The activation of AhR can also lead to increased expression of arachidonic acid metabolism-related genes, such as ALOX5. nih.gov

Metabolic Pathway Alterations

The accumulation of indoxyl sulfate can induce significant alterations in cellular metabolism. Transcriptomic analysis of monocytes from end-stage renal disease patients and IS-stimulated monocytes revealed that IS modifies major metabolic pathways. nih.gov The pentose (B10789219) phosphate (B84403) pathway was identified as a key target, with IS causing increased mRNA expression of genes such as Glucose-6-Phosphate Dehydrogenase (G6PD), 6-Phosphogluconate Dehydrogenase (PGD), and Transaldolase 1 (TALDO1). nih.gov In skeletal muscle, the accumulation of indoxyl sulfate is linked to metabolic alterations that contribute to uremic sarcopenia. nih.gov The compound also induces robust oxidative stress by promoting the generation of reactive oxygen species (ROS), which are byproducts of various cellular metabolic processes, thereby impairing antioxidant capacity and contributing to cellular damage. capes.gov.br

Cellular Responses in Diverse Cell Types

The metabolic alterations induced by indoxyl sulfate translate into a variety of functional responses in different cell types, with endothelial cells being a primary target of its toxic effects.

The endothelium, the inner lining of blood vessels, is particularly susceptible to the detrimental effects of indoxyl sulfate, leading to widespread dysfunction.

Proliferation and Repair: Multiple studies have shown that indoxyl sulfate inhibits the proliferation and repair capacity of endothelial cells. This impairment of the endothelium's ability to mend itself is a critical factor in the development of vascular diseases associated with kidney failure. nih.gov The mechanism often involves the induction of oxidative stress and cellular senescence.

Angiogenesis: The effect of indoxyl sulfate on angiogenesis, the formation of new blood vessels, is a subject of conflicting reports. Several studies indicate that indoxyl sulfate impairs angiogenesis. This anti-angiogenic effect is mediated through the activation of the aryl hydrocarbon receptor (AHR), which leads to decreased endothelial cell tube formation and sprouting. Conversely, another study reported that indoxyl sulfate stimulates angiogenesis by promoting the production of reactive oxygen species (ROS) in a manner dependent on the enzyme CYP1B1. elifesciences.org

Tissue Factor Expression: Indoxyl sulfate promotes a prothrombotic state in endothelial cells, partly by increasing the expression of Tissue Factor (TF). nih.gov Tissue Factor is the primary cellular initiator of the blood coagulation cascade. Its increased expression on the surface of endothelial cells can lead to an elevated risk of thrombosis, a common complication in patients with high levels of uremic toxins. nih.gov

Table 3: Summary of Endothelial Cell Responses to Indoxyl sulfate

| Cellular Response | Reported Effect of Indoxyl Sulfate | Mediating Factors | References |

| Proliferation | Inhibition | Oxidative stress, cellular senescence | |

| Repair | Inhibition/Impairment | Oxidative stress, reduced nitric oxide | nih.gov |

| Angiogenesis | Impairment / Stimulation (Conflicting) | Aryl Hydrocarbon Receptor (AHR) / CYP1B1-dependent ROS production | elifesciences.org |

| Tissue Factor Expression | Increased | Pro-inflammatory and pro-oxidant pathways | nih.gov |

Vascular Smooth Muscle Cell Proliferation and Phenotypic Switching

Indoxyl sulfate (IS) is a significant contributor to vascular pathology by directly influencing the behavior of vascular smooth muscle cells (VSMCs). Research indicates that IS stimulates the proliferation of VSMCs in a concentration-dependent manner, a key event in the progression of arteriosclerosis. elsevierpure.com This proliferative effect is mediated, at least in part, through the activation of the p44/42 mitogen-activated protein kinase (MAPK) pathway. elsevierpure.com The concentration of IS required to induce VSMC proliferation is approximately 250 μM, a level commonly found in the serum of patients with end-stage renal failure. elsevierpure.com

Beyond proliferation, IS induces a phenotypic switch in VSMCs from a contractile state to a synthetic, osteogenic phenotype. elsevierpure.comnih.gov This transformation is a critical step in the process of vascular calcification, a common complication in CKD. nih.gov IS has been shown to increase the expression of osteoblast-specific proteins in VSMCs. tandfonline.com This osteogenic transition is promoted by IS through several mechanisms, including the induction of oxidative stress and cellular senescence. nih.gov Furthermore, IS can suppress the expression of smooth muscle markers while promoting genes associated with bone formation, thereby contributing to the mineralization of the vascular wall. nih.gov Studies have shown that IS facilitates this phenotypic change by activating pathways like the JNK/Pit-1 pathway and altering Notch signaling. tandfonline.comresearchgate.net

Table 1: Effect of Indoxyl Sulfate (IS) on Vascular Smooth Muscle Cells (VSMCs)

| Cellular Process | Effect of Indoxyl Sulfate | Associated Mechanisms |

| Proliferation | Stimulates | Activation of p44/42 MAPK pathway |

| Phenotypic Switching | Promotes switch to synthetic/osteogenic phenotype | Induction of oxidative stress, cellular senescence; Activation of JNK/Pit-1 pathway; Altered Notch signaling |

| Vascular Calcification | Promotes | Increased expression of osteoblast-specific proteins |

Renal Cell Responses: Tubular Cell Death, Mesangial Cell Proliferation, TGF-β1 Synthesis

This compound exerts significant toxicity on renal cells, directly contributing to the progression of kidney disease. In renal tubular cells, IS induces cellular senescence and cell death. oup.commdpi.com Studies using NRK-52E renal tubular cells demonstrated that IS treatment at concentrations of 0.5 mM and 1 mM decreased cell viability. oup.com This toxicity is linked to the generation of reactive oxygen species (ROS) and can manifest as both apoptosis and necrosis. oup.commdpi.com

IS is a potent stimulator of fibrosis through its effects on transforming growth factor-beta 1 (TGF-β1). It has been demonstrated both in vivo and in vitro that IS increases the synthesis and expression of TGF-β1 in proximal tubular cells. nih.govmdpi.comnih.govnih.gov For instance, a concentration of 250 μM IS can trigger the activation of NF-κB, which in turn promotes the expression of TGF-β1. mdpi.com This upregulation of TGF-β1 is a key driver of renal fibrosis, leading to the excessive deposition of extracellular matrix. nih.govnih.gov

Furthermore, IS activates mesangial cell proliferation, which can contribute to glomerular damage. mdpi.com Mesangial cells, which regulate glomerular filtration, can be triggered by IS to enter a proliferative state, disrupting normal glomerular function. mdpi.com

Table 2: Renal Cell Responses to Indoxyl Sulfate (IS)

| Cell Type | Response | Key Findings |

| Renal Tubular Cells | Decreased viability / Cell Death | Cell viability decreased with 0.5 mM and 1 mM IS. oup.com |

| Induces senescence, apoptosis, and necrosis. oup.commdpi.com | ||

| Proximal Tubular Cells | Increased TGF-β1 Synthesis | IS stimulates TGF-β1 synthesis, promoting fibrosis. nih.govmdpi.comnih.gov |

| Mesangial Cells | Proliferation | IS activates mesangial cell proliferation. mdpi.com |

Macrophage Activation and Function: Proinflammatory Phenotype, Lipid Metabolism, Cholesterol Efflux

Indoxyl sulfate significantly modulates macrophage function, pushing them towards a proinflammatory state and dysregulating lipid handling, which are critical processes in the acceleration of atherosclerosis. elsevierpure.commdpi.com IS induces the production of proinflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in macrophages. elsevierpure.comnih.gov This activation is mediated through pathways involving the aryl hydrocarbon receptor (AhR) and the subsequent activation of NF-κB and MAPK cascades. mdpi.comnih.gov

A crucial aspect of IS-induced macrophage dysfunction is its impact on lipid metabolism and cholesterol transport. mdpi.comnih.gov IS has been shown to reduce cholesterol efflux from macrophages. nih.gov One study found that 0.5 mM of IS reduced cholesterol efflux to 30.3% compared to 43.5% in control cells. nih.gov This impairment is caused by the downregulation of the ATP-binding cassette transporter G1 (ABCG1), a key protein responsible for transporting cholesterol out of the cell. nih.govresearchgate.net The retention of cholesterol within macrophages contributes to their transformation into foam cells, a hallmark of atherosclerotic plaques. nih.gov While IS impairs efflux, it does not appear to enhance lipid uptake into the cells. nih.gov These combined effects—promoting inflammation and inhibiting the removal of cholesterol—implicate IS as a major contributor to the progression of atherosclerosis in uremic conditions. mdpi.com

Table 3: Effects of Indoxyl Sulfate (IS) on Macrophage Function

| Macrophage Function | Effect of Indoxyl Sulfate | Research Findings |

| Inflammatory Response | Promotes proinflammatory phenotype | Increases production of IL-1β and TNF-α. elsevierpure.comnih.gov |

| Activates AhR/NF-κB/MAPK signaling pathways. mdpi.comnih.gov | ||

| Cholesterol Efflux | Decreased | Reduced from 43.5% (control) to 30.3% (with 0.5 mM IS). nih.gov |

| Downregulates expression of ABCG1 transporter. nih.gov | ||

| Lipid Uptake | No significant change | Did not enhance lipid uptake. nih.gov |

Glial Cell Function: Astrocytes and Microglia Responses

Indoxyl sulfate is not only a nephrovascular toxin but also affects cells within the central nervous system (CNS). It has been shown to impact the function of both astrocytes and microglia, the primary immune cells of the brain. nih.gov Treatment of astrocyte cell lines and primary mouse astrocytes with IS (15-60 μM) leads to increased production of reactive oxygen species (ROS), indicating the induction of oxidative stress. nih.gov

This oxidative stress is accompanied by a proinflammatory response in both astrocytes and mixed glial cell cultures. nih.gov IS exposure increases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and stimulates the release of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov Mechanistically, IS activates the Aryl hydrocarbon Receptor (AhR) and Nuclear Factor-kB (NF-kB) while decreasing the activation of the protective Nrf2 pathway. nih.gov These actions by IS contribute to a neuroinflammatory and neurotoxic environment. nih.gov

Neuronal Cell Interactions and Responses

The neurotoxic environment created by indoxyl sulfate also has direct consequences for neurons. In vitro studies have demonstrated that IS can induce neuronal cell death in a dose-dependent manner. nih.gov While the primary effects of IS in the CNS appear to be mediated through glial cell activation and the subsequent neuroinflammatory cascade, this direct neuronal toxicity highlights its potential role in the neurodegeneration observed in conditions with high IS levels, such as chronic kidney disease. nih.gov The potassium component of the compound may also be relevant, as neuronal activity is tightly regulated by potassium currents and concentrations, which are in turn modulated by astrocytes. tandfonline.com

Skeletal Muscle Cell Responses: Myoblast and Myotubule Viability

Indoxyl sulfate has been identified as a contributor to uremic sarcopenia, or muscle wasting, through its direct toxic effects on skeletal muscle cells. nih.govoup.com Studies on C2C12 myoblasts, which are muscle precursor cells, show that IS reduces cell viability and induces apoptosis. nih.govresearchgate.net

The negative impact of IS extends to muscle development and maintenance. It has been shown to significantly inhibit the formation of myotubes, which are created by the fusion of myoblasts and are the precursors to mature muscle fibers. nih.govresearchgate.net Mechanistically, IS increases oxidative stress in muscle cells and enhances the expression of genes associated with muscle atrophy, specifically myostatin and atrogin-1. nih.govcofc.edu The induction of these atrophy-related genes, coupled with the inhibition of myoblast proliferation and differentiation, establishes a clear role for IS in potentiating skeletal muscle atrophy. nih.gov

Table 4: Effect of Indoxyl Sulfate (IS) on Skeletal Muscle Cells

| Cell Type/Process | Effect of Indoxyl Sulfate | Key Findings and Mechanisms |

| Myoblasts | Decreased viability | Reduced viability in a time-dependent manner. nih.govresearchgate.net |

| Increased apoptosis | Apoptosis rate increased significantly after 48 and 72 hours of treatment. nih.govresearchgate.net | |

| Myotubes | Inhibited formation | Significantly inhibited myotube formation in C2C12 cells. nih.govresearchgate.net |

| Induced atrophy | Reduced myotube diameter. cofc.edu | |

| Gene Expression | Upregulation of atrophy genes | Increased expression of myostatin and atrogin-1. nih.govcofc.edu |

| Cellular Stress | Increased oxidative stress | Elevated levels of reactive oxygen species (ROS). nih.gov |

Intestinal Epithelial Cell Barrier Integrity

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Indoxyl sulfate has been identified as a factor that can compromise this barrier. researchgate.net Studies on intestinal epithelial cells have shown that IS can significantly suppress the expression of genes related to tight junctions, which are essential structures for maintaining barrier properties. researchgate.net This disruption leads to increased intestinal permeability. The measurement of transepithelial electrical resistance (TER), a sensitive indicator of barrier function, is markedly reduced in the presence of IS. researchgate.net By damaging the intestinal epithelial barrier, IS may contribute to systemic inflammation by allowing greater passage of endotoxins and other gut-derived toxins into the circulation. researchgate.net

Induction of Oxidative Stress Mechanisms

This compound is a significant contributor to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This uremic toxin has been shown to induce oxidative stress through various mechanisms, including the modulation of NADPH oxidase activity, reduction of glutathione (B108866) levels, and direct generation of ROS. biocat.commdpi.com

NADPH Oxidase Activity Modulation

Research indicates that this compound can stimulate the activity of NADPH oxidase, a key enzyme responsible for producing superoxide (B77818) radicals. nih.govnih.govnih.gov This activation of NADPH oxidase is a crucial step in the generation of ROS. nih.gov Studies have shown that inhibitors of NADPH oxidase can attenuate the effects of indoxyl sulfate, confirming the enzyme's involvement in the toxin-induced oxidative stress. nih.govnih.govresearchgate.net Specifically, indoxyl sulfate has been found to activate NADPH oxidase in various cell types, including endothelial cells and renal tubular cells, contributing to cellular damage. mdpi.comresearchgate.net The activation of the aryl hydrocarbon receptor (AhR) by indoxyl sulfate can also lead to the induction of the NADPH oxidase pathway. mdpi.com

Glutathione Level Reduction

Glutathione (GSH) is a critical intracellular antioxidant that plays a vital role in protecting cells from oxidative damage. nih.gov this compound has been demonstrated to decrease the levels of reduced glutathione, rendering cells more susceptible to oxidative stress. researchgate.netplos.org This reduction in glutathione levels can occur through direct depletion or by affecting the enzymes involved in its synthesis and regeneration. nih.gov The decreased ratio of reduced to oxidized glutathione (GSH/GSSG) is an indicator of cellular oxidative stress and has been observed in the presence of indoxyl sulfate. nih.gov Studies have shown that a glutathione donor, N-acetylcysteine, can inhibit the enhancement of monocyte adhesion to endothelial cells induced by indoxyl sulfate, highlighting the role of glutathione depletion in its pathological effects. nih.govresearchgate.net

| Study Type | Cell/Animal Model | Key Findings | Reference |

| In vitro | Porcine renal tubular cells | Indoxyl sulfate, phenyl sulfate, and p-cresyl sulfate decreased glutathione levels. | plos.org |

| In vitro | Human red blood cells | Indoxyl sulfate significantly reduces glutathione concentrations. | researchgate.net |

| In vitro | Human umbilical vein endothelial cells (HUVEC) | N-acetylcysteine (a glutathione donor) inhibited indoxyl sulfate-induced enhancement of monocyte adhesion. | nih.govresearchgate.net |

| Clinical Study | Patients with chronic kidney disease | Plasma homocysteine and indoxyl sulfate concentrations negatively correlated with glutathione peroxidase activity. | nih.gov |

Reactive Oxygen Species (ROS) Generation

This compound directly contributes to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. researchgate.netnih.govmdpi.com The production of ROS is a central mechanism through which this uremic toxin exerts its cytotoxic effects. researchgate.netmdpi.com Studies have demonstrated that indoxyl sulfate treatment leads to a significant increase in intracellular ROS levels in various cell types, including endothelial cells, renal tubular cells, and erythrocytes. researchgate.netnih.govmdpi.com This enhanced ROS production is linked to the activation of enzymes like NADPH oxidase and cytochrome P450. nih.govnih.gov The resulting oxidative stress contributes to endothelial dysfunction, cellular senescence, and apoptosis. mdpi.commdpi.com

| Study Type | Cell/Animal Model | Key Findings | Reference |

| In vitro | Human umbilical vein endothelial cells (HUVECs) | Indoxyl sulfate treatment led to significantly higher ROS levels. | nih.gov |

| In vitro | Human red blood cells | Indoxyl sulfate promotes ROS production in a time- and dose-dependent manner. | researchgate.net |

| In vitro | Renal tubular cells | Indoxyl sulfate induces ROS production, leading to cellular senescence and injury. | mdpi.com |

| In vitro | Myoblast cells | Indoxyl sulfate-induced ROS generation reduces mitochondrial content. | mdpi.com |

Mechanisms of Inflammatory Response Activation

This compound is a potent activator of inflammatory responses, a key factor in the pathophysiology of various diseases, particularly in the context of CKD. It triggers inflammation through the production of proinflammatory cytokines and the modulation of leukocyte infiltration.

Proinflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, MCP-1)

This compound has been shown to induce the production of several key proinflammatory cytokines. researchgate.net These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), play a central role in orchestrating the inflammatory cascade. researchgate.netmdpi.com

Studies have demonstrated that exposure of various cell types, such as macrophages and intestinal epithelial cells, to indoxyl sulfate results in a significant increase in the secretion of these cytokines. researchgate.netresearchgate.netmdpi.comnih.gov For instance, in murine models, systemic administration of indoxyl sulfate led to elevated serum levels of TNF-α, IL-1β, and IL-6. mdpi.comnih.gov This upregulation of proinflammatory cytokines contributes to the chronic low-grade inflammation observed in conditions associated with elevated indoxyl sulfate levels. researchgate.net

| Cytokine | Cell/Animal Model | Key Findings | Reference |

| TNF-α | Murine peritoneal macrophages, IEC-6 cells, Mice | Indoxyl sulfate increased TNF-α levels. | researchgate.netmdpi.comnih.gov |

| IL-1β | Murine peritoneal macrophages, Mice | Indoxyl sulfate increased IL-1β levels. | mdpi.comnih.gov |

| IL-6 | Murine peritoneal macrophages, Mice | Indoxyl sulfate increased IL-6 levels. | mdpi.com |

| MCP-1 | Human umbilical vein endothelial cells (HUVECs) | Indoxyl sulfate stimulates MCP-1 expression. | mdpi.com |

Leukocyte Infiltration Modulation

This compound plays a significant role in modulating the infiltration of leukocytes, a critical step in the inflammatory process. nih.govresearchgate.netnih.gov It has been shown to enhance the adhesion of leukocytes, particularly monocytes, to endothelial cells. nih.govresearchgate.netnih.gov This effect is mediated, at least in part, by the upregulation of adhesion molecules on the surface of endothelial cells, such as E-selectin. nih.govresearchgate.netnih.gov

Research has demonstrated that pretreatment of human umbilical vein endothelial cells (HUVECs) with indoxyl sulfate significantly increases the adhesion of monocytic cells under physiological flow conditions. researchgate.netnih.gov This enhanced adhesion is a prerequisite for the migration of leukocytes from the bloodstream into the surrounding tissues, a process known as extravasation, which is a hallmark of inflammation. mdpi.com Furthermore, in vivo studies in nephrectomized mice have shown that indoxyl sulfate induces leukocyte adhesion to the femoral artery, an effect that can be reduced by blocking E-selectin. nih.gov This indicates that the modulation of leukocyte infiltration by indoxyl sulfate is a crucial mechanism contributing to its proinflammatory effects.

Induction of Trained Immunity in Monocytes

Trained immunity is a phenomenon where innate immune cells, such as monocytes, develop a long-lasting, non-specific memory of a prior encounter with a stimulus, leading to an enhanced response to a secondary challenge. mdpi.commdpi.com This process is underpinned by epigenetic and metabolic reprogramming. mdpi.comnih.gov In the context of uremic toxins, indoxyl sulfate is implicated in inducing a trained immunity phenotype in monocytes. This can lead to a persistent proinflammatory state. mdpi.comnih.gov

The mechanism involves significant alterations within the monocytes. Key components of this process include:

Metabolic Reprogramming: A shift in cellular metabolism is a hallmark of trained immunity. nih.gov This often involves a switch from oxidative phosphorylation to aerobic glycolysis to rapidly provide energy for an enhanced immune response. mdpi.com

Epigenetic Reprogramming: Lasting changes in gene expression are established through epigenetic modifications, such as histone methylation and acetylation. mdpi.comnih.gov For example, increased H3K4 methylation and H3K27 acetylation are associated with the trained immunity phenotype. nih.gov

Enhanced Proinflammatory Response: Upon secondary stimulation, trained monocytes exhibit a heightened production of proinflammatory cytokines like TNF-α and IL-6. mdpi.com

This persistent hyper-responsive state of monocytes contributes to the chronic inflammation observed in conditions where indoxyl sulfate levels are elevated.

Fibrogenic Signaling Pathways

Indoxyl sulfate is a significant contributor to fibrosis, the excessive accumulation of extracellular matrix (ECM) that leads to tissue scarring and organ dysfunction. nih.gov It orchestrates this process by activating several key signaling pathways that collectively promote a fibrotic environment.

Indoxyl sulfate directly stimulates the deposition of ECM components. nih.gov It achieves this by increasing the production of proteins that form the matrix, such as collagen. nih.gov The accumulation of these components is a central feature of glomerular sclerosis and interstitial fibrosis seen in progressive kidney disease. nih.govnih.gov Research in rat models has shown that administration of indoxyl sulfate leads to a significant increase in collagen deposition in the kidneys. nih.gov

A critical step in fibrosis is the transformation of various cell types, including fibroblasts and tubular epithelial cells, into myofibroblasts. nih.gov These activated cells are the primary producers of ECM proteins. Indoxyl sulfate promotes this transition. nih.govnih.gov It upregulates α-smooth muscle actin (α-SMA), a key marker and component of the myofibroblast phenotype, thereby transforming resting fibroblasts into matrix-producing cells. nih.gov

Transforming Growth Factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that plays a central role in initiating and driving fibrotic processes. nih.gov Injured renal tubular cells are a major source of TGF-β1. nih.gov Indoxyl sulfate has been shown to significantly increase the gene expression and production of TGF-β1. nih.govnih.gov This overproduction of TGF-β1 is a key mechanism by which indoxyl sulfate stimulates renal fibrosis, as TGF-β1 signaling activates downstream pathways responsible for myofibroblast transition and ECM production. nih.govnih.gov

Indoxyl sulfate further promotes fibrosis by altering the balance between ECM production and degradation. It significantly increases the gene expression of pro-alpha 1(I) collagen, a precursor to type I collagen. nih.govnih.gov Simultaneously, it upregulates the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1). nih.govnih.gov TIMP-1 inhibits matrix metalloproteinases (MMPs), which are enzymes responsible for breaking down the ECM. nih.gov By both increasing collagen synthesis and inhibiting its degradation, indoxyl sulfate creates a net accumulation of ECM, leading to progressive fibrosis. nih.govnih.gov

Table 1: Effects of Indoxyl Sulfate on Fibrogenic Markers

| Marker | Effect | Cellular/Molecular Consequence |

| α-Smooth Muscle Actin (α-SMA) | Upregulation | Promotes the transition of fibroblasts to activated myofibroblasts. nih.gov |

| Collagen I | Increased Gene & Protein Expression | Leads to excessive deposition of extracellular matrix. nih.govnih.gov |

| TGF-β1 | Increased Gene Expression & Production | Stimulates broad profibrotic signaling and myofibroblast transition. nih.govnih.gov |

| TIMP-1 | Increased Gene Expression | Inhibits the degradation of extracellular matrix, promoting its accumulation. nih.govnih.gov |

Epigenetic Modifications and Metabolic Rewiring

The pathological effects of indoxyl sulfate extend to fundamental cellular processes, including epigenetic regulation and metabolic programming, particularly in immune cells like monocytes. mdpi.comnih.gov These changes are often intertwined and are crucial drivers of the chronic inflammation and cardiovascular complications associated with uremia. nih.govnih.gov

Transcriptomic analysis of monocytes from patients with end-stage renal disease (ESRD) and healthy monocytes stimulated with indoxyl sulfate reveals significant alterations in gene expression. nih.govelsevierpure.com These studies have identified a shared set of differentially expressed genes, pointing to indoxyl sulfate as a key driver of these changes. nih.gov

Key findings from this research include:

Metabolic Pathway Alterations: Indoxyl sulfate modifies crucial metabolic pathways. Network analysis points specifically to the alteration of the pentose phosphate pathway in monocytes. nih.govelsevierpure.com This is confirmed by the increased mRNA expression of key enzymes in this pathway, such as G6PD, PGD, and TALDO1, in monocytes stimulated with the toxin. nih.gov

Histone Modifications: The analysis of genes downregulated by indoxyl sulfate highlights the importance of pathways related to histone modification. mdpi.com Epigenetic changes, such as the methylation and acetylation of histones, can lead to long-term changes in gene expression, underpinning the persistent proinflammatory state seen in trained immunity. mdpi.comnih.gov

This metabolic and epigenetic rewiring induced by indoxyl sulfate in monocytes contributes to their dysfunction and the systemic inflammation characteristic of ESRD. mdpi.comnih.gov

Table 2: Genes and Pathways in Monocytes Affected by Indoxyl Sulfate

| Pathway/Gene | Type | Observed Effect | Implication |

| Pentose Phosphate Pathway | Metabolic Pathway | Upregulation of key enzymes (G6PD, PGD, TALDO1). nih.gov | Altered cellular metabolism to support a proinflammatory state. nih.gov |

| Histone Modification Pathways | Epigenetic Process | Downregulation of genes involved in histone modification. mdpi.com | Suggests epigenetic reprogramming leading to sustained changes in gene expression. mdpi.com |

Analytical Methodologies for Research on Potassium 1h Indol 3 Yl Sulfate

Chromatographic Techniques

Chromatography encompasses a range of laboratory techniques for the separation of mixtures. The fundamental principle involves a mobile phase carrying the mixture through a stationary phase, leading to the separation of the components based on their differential partitioning between the two phases. Both liquid and gas chromatography have been employed in the study of potassium 1H-indol-3-yl sulfate (B86663).

Liquid Chromatography (LC)

Liquid chromatography (LC) is a cornerstone for the analysis of potassium 1H-indol-3-yl sulfate, offering versatility and high-resolution separation. In LC, the mobile phase is a liquid. Various LC-based methods have been developed and validated for the quantification of this compound in different biological samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a widely used and sensitive method for the determination of this compound, often referred to as indoxyl sulfate in the literature. oup.commagtech.com.cn This technique leverages the native fluorescence of the indoxyl sulfate molecule for detection. researchgate.net

A typical HPLC-fluorescence method involves separation on a reversed-phase column, such as a C18 column. oup.commagtech.com.cn The mobile phase often consists of a buffer solution (e.g., sodium acetate (B1210297) or acetic acid-triethylamine) and an organic modifier like acetonitrile (B52724). researchgate.netoup.com Isocratic elution, where the mobile phase composition remains constant throughout the run, is commonly employed. researchgate.netoup.com The fluorescence detector is set at specific excitation and emission wavelengths, typically around 280 nm for excitation and 375-390 nm for emission, to maximize the signal from indoxyl sulfate. researchgate.netoup.commagtech.com.cn

Method validation studies have demonstrated the robustness and reliability of HPLC-fluorescence for quantifying indoxyl sulfate in plasma and serum. oup.commagtech.com.cnnih.gov These methods generally exhibit good linearity over a relevant concentration range, with reported linear ranges including 2.5 to 50 µM and 0.5 to 80.0 µg/mL. oup.commagtech.com.cnnih.gov The limit of quantification (LOQ) is typically low, for instance, 2.0 µM, allowing for the measurement of baseline physiological concentrations. oup.comnih.gov Precision, assessed by intra-day and inter-day variations, is generally found to be within acceptable limits, often less than 15%. oup.commagtech.com.cn Accuracy is also high, with values reported to be between 93.4% and 110.4%. oup.commagtech.com.cnnih.gov Furthermore, extraction recoveries from biological matrices are consistently high, often exceeding 89%. oup.comnih.gov

Table 1: Performance Characteristics of HPLC-Fluorescence Methods for Indoxyl Sulfate Analysis

| Parameter | Reported Value | Source |

|---|---|---|

| Linearity Range | 2.5 to 50 µM | oup.comnih.gov |

| Linearity Range | 0.5 to 80.0 µg/mL | magtech.com.cn |

| Limit of Quantification (LOQ) | 2.0 µM | oup.comnih.gov |

| Intra-day Precision (RSD) | < 15% | magtech.com.cn |

| Inter-day Precision (RSD) | < 15% | magtech.com.cn |

| Accuracy | 93.4% to 102.5% | oup.comnih.gov |

| Accuracy | 92.8% to 110.4% | magtech.com.cn |

| Extraction Recovery | > 89% | oup.comnih.gov |

| Extraction Recovery | 90.9% | magtech.com.cn |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) represents a significant advancement in the analysis of this compound. This technique utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. When coupled with mass spectrometry, it provides highly sensitive and specific detection.

A UHPLC-MS/MS method for the simultaneous quantification of indoxyl sulfate and p-cresyl sulfate in human urine has been developed. cmes.org This method employs an ACQUITY UPLC® HSS T3 column and a gradient elution with a mobile phase consisting of 5 mmol·L-1 ammonium (B1175870) acetate solution and methanol. cmes.org The mass spectrometer is operated in negative ion scanning mode with multiple reaction monitoring (MRM) for enhanced specificity. cmes.org This method demonstrates excellent linearity in the range of 5.00-500 µg·L-1, with a low detection limit of 0.5 µg·L-1 for indoxyl sulfate. cmes.org The recovery and precision are also well within acceptable analytical standards. cmes.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the quantification of this compound in various biological matrices, including plasma, kidney cells, and serum. nih.govnih.govresearchgate.net This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS assay, sample preparation involves protein precipitation with a solvent like acetonitrile, often containing an isotope-labeled internal standard such as indoxyl sulfate-d4 potassium salt for accurate quantification. nih.govnih.gov The chromatographic separation is achieved on a reversed-phase column, for instance, a Polaris 3 C18-A column, using a gradient elution with a mobile phase commonly composed of water with a small percentage of formic acid and acetonitrile. nih.govnih.gov

Detection is performed using negative electrospray ionization (ESI) in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, which significantly enhances the specificity of the analysis. nih.gov For indoxyl sulfate, common transitions monitored are m/z 212.0 → 80.0 and 212.0 → 132.0. nih.govmdpi.com

Validated LC-MS/MS methods have demonstrated excellent performance characteristics. nih.govnih.gov They exhibit high precision, with both within-day and between-day variations being very low (≤ 4.0% and ≤ 4.3%, respectively). nih.govnih.gov The accuracy of these methods is also very high, with reported values ranging from 97.7% to 107.3%. nih.govnih.gov The lower limit of quantification (LLOQ) is typically in the low ng/mL range, for example, 0.1 µg/mL, making these methods suitable for detecting low endogenous levels of the compound. nih.gov

Table 2: Performance of a Validated LC-MS/MS Method for Indoxyl Sulfate

| Parameter | Reported Value | Source |

|---|---|---|

| Within-day Precision | ≤ 4.0% | nih.govnih.gov |

| Between-day Precision | ≤ 4.3% | nih.govnih.gov |

| Accuracy | 97.7% to 107.3% | nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | nih.gov |

| Lower Limit of Detection (LLOD) | 0.03 µg/mL | nih.gov |

Ion-pairing liquid chromatography is another effective technique for the determination of this compound in biological fluids like plasma. nih.gov This method is particularly useful for separating ionic compounds on a reversed-phase column. youtube.com It involves the addition of an ion-pairing agent, such as tetrabutylammonium (B224687) phosphate (B84403), to the mobile phase. psu.edu This agent forms a neutral ion pair with the charged analyte, allowing it to be retained and separated by the non-polar stationary phase. youtube.com

A developed ion-pairing reversed-phase liquid chromatography method demonstrated linearity over a wide range, from 50 to 25,000 pmol of injected indoxyl sulfate. nih.govpsu.edu The specificity of the assay in uremic plasma was confirmed through enzymatic conversion with a sulfatase. nih.govpsu.edu For a moderately elevated concentration of indoxyl sulfate in azotemic plasma (134 µmol/L), the method showed excellent precision, with a within-day coefficient of variation (CV) of 1.6% and a day-to-day CV of 2.8%. nih.govpsu.edu The mean analytical recovery was reported to be 101.0%. nih.gov

Gas Chromatography (GC)

While liquid chromatography is the predominant technique for the analysis of this compound, gas chromatography (GC) has also been mentioned in the context of its precursor, indole (B1671886). oup.com Indole is produced from tryptophan by intestinal flora. oup.com However, direct analysis of the highly polar and non-volatile this compound by conventional GC is challenging and typically requires derivatization to increase its volatility. The literature primarily focuses on LC-based methods for the direct quantification of this compound.

Spectroscopic and Spectrometric Approaches

The quantification and analysis of this compound, a significant uremic toxin, rely on a variety of sophisticated analytical methodologies. Spectroscopic and spectrometric techniques are central to this research, offering high sensitivity and specificity for its detection in complex biological matrices.

Spectrofluorimetry

Spectrofluorimetry offers a sensitive method for the determination of this compound, leveraging the molecule's native fluorescence. This approach is particularly useful for quantification in biological fluids like plasma and urine.

A notable method involves the spectrofluorimetric determination of indoxyl sulfate in human plasma following a salting-out assisted liquid-liquid extraction. researchgate.netnih.gov In this procedure, plasma samples are first deproteinized using acetonitrile. Subsequently, a sodium chloride solution is introduced to induce phase separation between the acetonitrile and aqueous layers. researchgate.net The fluorescence intensity of the indoxyl sulfate, which is extracted into the acetonitrile phase, is then measured. researchgate.net Research has demonstrated that this method can achieve a linear range of 2.5 to 40 µg/mL with a coefficient of determination (R²) of 0.995. researchgate.net The accuracy, represented as percent error, is within 15% at the nominal concentration, and the precision, or relative standard deviation, is also below 15% across all tested levels. researchgate.net

For urinary analysis, spectrofluorometry has been successfully employed to measure levels of indoxyl sulfate. The excitation and emission wavelengths for this analysis are typically set at 280 nm and 390 nm, respectively. nih.gov This technique has been shown to have a strong correlation with high-performance liquid chromatography (HPLC) methods, with a reported correlation coefficient of r=0.987, indicating its reliability for quantitative analysis. nih.gov

| Parameter | Value/Range | Reference |

| Linear Range (Plasma) | 2.5 - 40 µg/mL | researchgate.net |

| Coefficient of Determination (R²) | 0.995 | researchgate.net |

| Accuracy (% error) | < 15% | researchgate.net |

| Precision (RSD) | < 15% | researchgate.net |

| Excitation Wavelength (Urine) | 280 nm | nih.gov |

| Emission Wavelength (Urine) | 390 nm | nih.gov |

| Correlation with HPLC (Urine) | r = 0.987 | nih.gov |

Spectrophotometric Measurement (e.g., Indigo Conversion)

Spectrophotometry provides an alternative analytical avenue, often involving the conversion of this compound (also known as indican) into a colored compound, indigo, which can then be quantified. This colorimetric approach has historical significance and continues to be relevant in certain analytical contexts.

The underlying principle of this method is the enzymatic or chemical hydrolysis of the sulfate group from indoxyl sulfate to yield indoxyl. theseus.firesearchgate.net In the presence of an oxidizing agent, such as iron(III) chloride, indoxyl is then converted into indigo, a chromophore that can be detected in the UV-VIS spectrum. theseus.firesearchgate.net This conversion allows for the indirect measurement of the original indoxyl sulfate concentration. researchgate.net

While this method is generally considered less sensitive and specific than modern chromatographic and mass spectrometric techniques, it has been historically used for the quantitative analysis of urinary indican. nih.govnih.gov The simplicity and cost-effectiveness of spectrophotometry make it a viable option for certain research applications, particularly when high-throughput screening or resource limitations are a consideration.

Mass Spectrometry (MS)

Mass spectrometry (MS) has become an indispensable tool for the analysis of this compound, offering unparalleled sensitivity, specificity, and the ability to perform structural elucidation. nih.govbohrium.com It is widely applied in clinical research for the identification and quantification of uremic toxins. nih.gov

Untargeted mass spectrometry, often coupled with high-resolution instruments, allows for the comprehensive profiling of metabolites in a biological sample without a preconceived list of targets. ub.edu This approach is particularly valuable for discovering novel biomarkers and understanding the broader metabolic perturbations associated with elevated levels of this compound.

In studies of chronic kidney disease (CKD), untargeted metabolomics has been used to analyze serum and urine samples, revealing a distinct metabolomic profile in patients. researchgate.net By employing techniques such as partial least squares discriminant analysis (PLSDA), researchers can identify metabolites that are significantly altered. researchgate.net In such analyses, indoxyl sulfate consistently emerges as a significant feature, with increased levels observed in both plasma and urine of CKD patients. researchgate.net This approach not only confirms the importance of indoxyl sulfate but also places it within a larger context of metabolic dysregulation.

Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly within tissue sections. nih.govnih.gov This method provides crucial insights into the localization and accumulation of this compound in specific organs and tissues.

For instance, using Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS, researchers have demonstrated the accumulation of indoxyl sulfate in the muscle tissue of a mouse model of chronic kidney disease. nih.gov This finding is significant as it links the uremic toxin directly to the pathology of uremic sarcopenia, or muscle wasting, a common complication in CKD patients. nih.gov By analyzing femoral muscle tissue sections, it was shown that the dissolution area of the muscle contained a higher concentration of intramuscular indoxyl sulfate. nih.gov

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantitative analysis of this compound in biological matrices. nih.govmsacl.org This technique offers high sensitivity and specificity by using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions.

A typical LC-MS/MS method for indoxyl sulfate involves protein precipitation from the sample, followed by chromatographic separation and detection using negative electrospray ionization (ESI). nih.govnih.gov The most common mass-to-charge (m/z) transition monitored for indoxyl sulfate is from the precursor ion at m/z 212 to product ions at m/z 80 (representing the sulfate group) or m/z 132 (representing the indoxyl group). mdpi.com To ensure accuracy and precision, a stable isotope-labeled internal standard, such as ¹³C₆-indoxyl sulfate, is often used. nih.govmdpi.com

Validated LC-MS/MS methods have demonstrated excellent performance characteristics. For example, one method reported a linearity range of 100 to 40,000 ng/mL with intra- and inter-day precision and accuracy within acceptable limits. ub.edumdpi.com Another robust method showed within-day and between-day precision of ≤ 4.0% and ≤ 4.3%, respectively, with accuracies ranging from 97.7% to 107.3%. nih.gov

| Parameter | Value/Range | Reference |

| LC-MS/MS Method 1 | ||

| Linearity Range | 100 - 40,000 ng/mL | ub.edumdpi.com |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL | ub.edu |

| LC-MS/MS Method 2 | ||

| Within-day Precision | ≤ 4.0% | nih.gov |

| Between-day Precision | ≤ 4.3% | nih.gov |

| Accuracy | 97.7% - 107.3% | nih.gov |

| Common m/z Transitions | ||

| Precursor Ion (m/z) | 212 | mdpi.com |

| Product Ion (m/z) | 80 (sulfate group) or 132 (indoxyl group) | mdpi.com |

Sample Preparation Techniques for Biological Matrices

The complexity of biological matrices such as plasma and serum requires extensive sample preparation to remove interfering substances and isolate the target analyte, this compound, before analysis.

Protein Precipitation (e.g., Acetonitrile)

Protein precipitation is a widely employed technique to remove high-abundance proteins from biological samples, which can interfere with the analysis. Acetonitrile is a common organic solvent used for this purpose. nih.govnih.govscielo.br The process typically involves adding a specific volume of acetonitrile to the plasma or serum sample, followed by centrifugation to pellet the precipitated proteins. nih.govtbzmed.ac.ir The resulting supernatant, containing this compound, can then be further processed or directly injected into the analytical instrument. nih.gov

Studies have shown that acetonitrile is highly effective in protein removal. scielo.brnih.gov For instance, a precipitant-to-plasma volume ratio of 3:1 using acetonitrile has been demonstrated to achieve over 99% protein precipitation efficiency. scielo.br Another study found that a 2:1 ratio of acetonitrile to plasma resulted in over 96% protein removal. nih.gov This efficiency makes it a preferred method for sample clean-up. primescholars.com The simplicity and effectiveness of acetonitrile precipitation contribute to its widespread use in methods for quantifying this compound. nih.govnih.gov

| Precipitant | Ratio (Precipitant:Plasma) | Protein Removal Efficiency | Reference |

|---|---|---|---|

| Acetonitrile | 3:1 | >99% | scielo.br |

| Acetonitrile | 2:1 | >96% | nih.gov |

| Trichloroacetic Acid (TCA) | 2:1 | >92% | nih.gov |

| Zinc Sulfate | 2:1 | >91% | nih.gov |

Liquid-Liquid Extraction (e.g., Salting-Out Assisted)

Liquid-liquid extraction (LLE) is another common technique for sample preparation. Salting-out assisted liquid-liquid extraction (SALLE) has been shown to be a simple and effective method for extracting this compound from plasma. tbzmed.ac.irresearchgate.net This method often involves initial deproteinization with a solvent like acetonitrile, followed by the addition of a salt solution, such as sodium chloride, to induce phase separation. tbzmed.ac.irresearchgate.net The analyte of interest partitions into the organic phase, which is then collected for analysis. tbzmed.ac.ir This technique provides clean extracts by achieving true phase separation, which is crucial for accurate quantification. tbzmed.ac.irresearchgate.net

Deep Eutectic Solvent Extraction

A greener alternative to traditional organic solvents is the use of deep eutectic solvents (DESs). nih.govnih.gov DESs are mixtures of compounds that have a lower melting point than the individual components. youtube.com They are known for their ability to dissolve a wide range of compounds and are considered environmentally friendly due to their low toxicity and high biodegradability. nih.gov In the context of this compound analysis, a DES made of choline (B1196258) chloride and urea (B33335) has been successfully used for extraction from plasma samples. nih.gov The extraction process involves mixing the plasma with the DES, followed by the addition of a salt solution like dipotassium (B57713) hydrogen phosphate to create an aqueous two-phase system, allowing for the separation and subsequent quantification of the analyte. nih.gov Research has also explored various combinations of hydrogen bond acceptors and donors to create tailored DESs for specific applications. mdpi.comyoutube.com

Internal Standards (e.g., Deuterated and Isotope-Labeled Analogs)

To ensure the accuracy and reliability of quantitative analysis, internal standards are crucial. Deuterated and isotope-labeled analogs of this compound are commonly used for this purpose. nih.govnih.govmdpi.com For instance, this compound-d4 and ¹³C₆-labeled this compound are employed to compensate for variations in sample preparation and instrument response. nih.govmdpi.comcmes.orgmedchemexpress.comglpbio.com These labeled compounds behave almost identically to the unlabeled analyte during extraction and ionization, allowing for accurate correction of any losses or fluctuations. nih.gov The use of stable isotope-labeled internal standards is a hallmark of robust bioanalytical methods for this compound quantification. nih.gov

Method Validation and Performance Metrics

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. This involves evaluating several performance characteristics.

Linearity and Dynamic Range

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration interval over which this linearity is observed. For the analysis of this compound, various methods have demonstrated excellent linearity with high correlation coefficients (R²).

For example, a salting-out assisted liquid-liquid extraction method coupled with fluorescence detection showed a linear range of 2.5 to 40 mg/L with an R² of 0.995. tbzmed.ac.ir Another study using high-performance liquid chromatography (HPLC) reported a linear range of 0.10 to 10.00 mg/L with an R² greater than 0.997. mdpi.com A liquid chromatography-mass spectrometry (LC-MS/MS) method was validated with a linear range of 100 to 40,000 ng/mL. mdpi.com These wide dynamic ranges allow for the quantification of this compound across the varying concentrations found in biological samples from healthy individuals and patients with kidney disease. nih.govnih.govjst.go.jp

| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| SALLE with Fluorescence Detection | 2.5 - 40 mg/L | 0.995 | tbzmed.ac.ir |

| HPLC with Fluorescence Detection | 0.10 - 10.00 mg/L | >0.997 | mdpi.com |

| UPLC-MS/MS | 0.05 - 5 mg/L | >0.999 | nih.gov |

| LC-HRMS | 100 - 40,000 ng/mL | Not specified | mdpi.com |

| LC-MS/MS | 0.1 - 100 µg/mL | 0.994 ± 0.002 | nih.gov |

| DES Extraction with Spectrofluorimetry | 20 - 160 µg/mL | 0.99 | nih.gov |

Accuracy and Precision (Within-day and Between-day)

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of scatter among a series of measurements. These are typically assessed through within-day (intra-day) and between-day (inter-day) validation studies. For this compound, various studies have demonstrated high accuracy and precision across different analytical platforms and biological matrices.

In one robust LC-MS/MS method, the within-day precision was found to be ≤ 4.0% and the between-day precision was ≤ 4.3%. nih.govnih.gov The accuracy for this method ranged from 97.7% to 107.3%. nih.govnih.gov Another study using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) reported within-run coefficients of variation (CV) from 1.1% to 6.4% and between-run CVs from 2.2% to 10.6%. nih.gov The accuracy, verified by recovery, was between 102% and 107%. nih.gov Similarly, a high-performance liquid chromatography (HPLC) method with fluorescence detection showed intra-day and inter-day precision variations of less than 10.1%, with accuracy values between 93.4% and 102.5%. oup.comnih.gov

A liquid chromatography–high-resolution mass spectrometry (LC–HRMS) method demonstrated inter-assay accuracy for quality control samples ranging from 92% to 105%, with imprecision values (RSD%) below 15%. ub.edumdpi.com In studies analyzing feline serum, the accuracy of quality control samples was 93.7 ± 4.8%. nih.gov

These findings indicate that the analytical methods developed for quantifying this compound are both reliable and reproducible.

| Analytical Method | Matrix | Within-day Precision (%CV or %RSD) | Between-day Precision (%CV or %RSD) | Accuracy (%) | Reference(s) |

| LC-MS/MS | Plasma (Human, Goat, Pig, Rat, Mouse), Cell Lysate | ≤ 4.0 | ≤ 4.3 | 97.7 - 107.3 | nih.gov, researchgate.net, nih.gov |

| UPLC-MS/MS | Serum | 1.1 - 6.4 | 2.2 - 10.6 | 102 - 107 | nih.gov |

| HPLC-FLD | Plasma | < 10.1 | < 10.1 | 93.4 - 102.5 | oup.com, nih.gov |

| LC-HRMS | Serum | < 15 | < 15 | 92 - 105 | ub.edu, mdpi.com |

| LC-MS/MS | Cat Serum | < 15 | - | 93.7 ± 4.8 | nih.gov |

Sensitivity (LLOQ, LLOD)

The sensitivity of an analytical method is determined by its Lower Limit of Detection (LLOD) and Lower Limit of Quantification (LLOQ). The LLOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For this compound, these limits vary depending on the methodology and the matrix being analyzed. An LC-MS/MS method established an LLOD of 0.03 µg/mL and an LLOQ of 0.1 µg/mL. nih.gov Another UPLC-MS/MS method reported an LLOQ of 0.05 mg/L for both total and free forms of the compound. nih.gov An LC-HRMS method set the LLOQ for both indoxyl sulfate and p-cresyl sulfate at 100 ng/mL, noting this was consistent with the typical range of 1 to 500 ng/mL in previous studies. ub.edu In feline serum, the LLOQ was determined to be 250 ng/mL. nih.gov A sensitive HPLC-fluorescence method reported an LLOQ of 2.0 µM. nih.gov

| Analytical Method | LLOQ | LLOD | Reference(s) |

| LC-MS/MS | 0.1 µg/mL | 0.03 µg/mL | nih.gov |

| UPLC-MS/MS | 0.05 mg/L | - | nih.gov |

| LC-HRMS | 100 ng/mL | - | ub.edu |

| HPLC-FLD | 2.0 µM | - | nih.gov |

| LC-MS/MS (Cat Serum) | 250 ng/mL | - | nih.gov |

Selectivity and Interference Assessment

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. A key strategy to ensure selectivity in LC-MS/MS methods is the use of an isotope-labeled internal standard, such as 3-indoxyl sulfate-d4 potassium salt or indoxyl sulfate 13C6 potassium salt. nih.govnih.gov This internal standard mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations during sample preparation and analysis.

Furthermore, the use of selected reaction monitoring (SRM) in MS/MS provides high specificity by monitoring a specific precursor-to-product ion transition (e.g., m/z 212.04 → 80.14 for indoxyl sulfate), which minimizes the chance of interference from other compounds. nih.gov The absence of significant matrix effects is a crucial aspect of selectivity. One study confirmed this by comparing calibration curves of the analyte spiked in human serum versus in water, finding no significant differences in the slope coefficients, which indicates minimal interference from the serum matrix. mdpi.com In HPLC methods, selectivity is achieved by optimizing the chromatographic conditions to separate the analyte peak from other endogenous plasma components and by using an internal standard to ensure results are independent of variations in detector sensitivity. nih.gov

Stability Evaluation

The stability of this compound in biological samples under various storage and handling conditions is a critical parameter to ensure the integrity of the analytical results. Studies have shown that the analyte is sufficiently stable under typical laboratory conditions.

Validation studies have assessed stability across several conditions:

Freeze-Thaw Stability: The compound has been shown to be stable after multiple freeze-thaw cycles. One study confirmed stability after three cycles. mdpi.comnih.gov

Short-Term Stability: Stability has been demonstrated at room temperature for 24 hours and at 4°C for up to 7 days. nih.govmdpi.com

Long-Term Stability: For longer storage, the analyte is stable at -20°C and -70°C for at least 3 months. nih.gov Another source suggests that stock solutions, when prepared, should be stored in separate packages to avoid degradation from repeated freeze-thaw cycles, recommending use within one month at -20°C and within six months at -80°C. glpbio.com

These findings confirm that with appropriate storage protocols, sample integrity can be maintained from collection through to analysis.

| Condition | Temperature | Duration | Stability Confirmed | Reference(s) |

| Freeze-Thaw | -20°C to Room Temp. | 3 Cycles | Yes | mdpi.com, nih.gov |

| Short-Term | Room Temperature | 24 hours | Yes | mdpi.com |

| Short-Term | 4°C | 7 days | Yes | nih.gov |

| Long-Term | -20°C | Up to 60 days | Yes | nih.gov |

| Long-Term | -20°C / -70°C | 3 months | Yes | nih.gov |

| Stock Solution | -20°C | 1 month | Yes | glpbio.com |

| Stock Solution | -80°C | 6 months | Yes | glpbio.com |

Preclinical Research Models and Experimental Methodologies

In Vitro Cellular Investigation Models

In vitro models provide a controlled environment to dissect the direct cellular and molecular effects of potassium 1H-indol-3-yl sulfate (B86663), independent of systemic influences. These models primarily consist of immortalized cell lines and primary cell cultures, each offering unique advantages for mechanistic studies.

Immortalized cell lines are fundamental tools in preclinical research, offering reproducibility and ease of use for investigating the cellular responses to potassium 1H-indol-3-yl sulfate.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used model for studying endothelial dysfunction. In the context of uremic toxins, research indicates that indoxyl sulfate can irritate and destabilize vascular endothelial cells. mdpi.com It has been shown to increase levels of angiotensin II and enhance the expression of intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) in these cells, contributing to vascular inflammation. mdpi.com

Caco-2 Cells: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for the intestinal epithelial barrier. Studies have utilized Caco-2 cells to demonstrate that indoxyl sulfate can induce intestinal barrier injury. nih.gov Exposure to the toxin leads to a significant suppression of transepithelial electrical resistance (TER), a sensitive measure of barrier integrity, and downregulates the expression of crucial tight junction-related genes. nih.gov This suggests a direct role for indoxyl sulfate in compromising the gut barrier, a phenomenon observed in CKD. nih.gov

Other Cell Lines: Research on rat proximal tubular cells has shown that this compound can induce profibrotic activity. biocat.com At specific concentrations, it triggers the activation of the NF-κB signaling pathway, which in turn promotes the expression of transforming growth factor-beta 1 (TGF-β1) and Smad3, key mediators of renal fibrosis. biocat.com

Table 1: Summary of Findings in Immortalized Cell Lines Exposed to Indoxyl Sulfate

| Cell Line | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| HUVEC | Endothelial Dysfunction | Increased expression of ICAM-1 and VCAM-1; increased angiotensin II levels. | mdpi.com |

| Caco-2 | Intestinal Barrier | Decreased transepithelial electrical resistance (TER); suppressed expression of tight junction genes. | nih.gov |

| Rat Proximal Tubular Cells | Renal Fibrosis | Activation of NF-κB; increased expression of TGF-β1 and Smad3. | biocat.com |

Primary cell cultures, while more complex to maintain, offer a model that more closely resembles the in vivo physiological state of cells.

Cultured Proximal Tubular Cells: Studies utilizing primary cultures of rat proximal tubular cells have been instrumental in understanding the profibrotic effects of this compound. biocat.com These experiments have demonstrated that the compound can directly stimulate fibrotic pathways in these kidney cells, leading to the upregulation of proteins involved in tissue scarring. biocat.com

In Vivo Animal Research Models

In vivo models are indispensable for studying the systemic effects of this compound, encompassing the interplay between different organs and physiological systems.

Rats and mice are the most commonly used animal models in this field of research due to their genetic and physiological similarities to humans, as well as the availability of established disease induction techniques.

Mice: Mouse models have been used to investigate the link between indoxyl sulfate and neurodegeneration in the context of kidney disease. researchgate.net In mice with surgically reduced kidney function, administration of indoxyl sulfate led to its accumulation in the blood, cerebrospinal fluid, and brain tissue, which was associated with behavioral abnormalities. researchgate.net Other studies in mice have shown that indoxyl sulfate injection can cause significant intestinal injury, characterized by increased permeability and damage to the tight junctions of the intestinal lining. nih.gov